molecular formula C16H14ClN3O3S3 B2373789 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887201-99-2

3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide

Cat. No. B2373789
CAS RN: 887201-99-2
M. Wt: 427.94
InChI Key: YYJCSUMAHLSUGW-UHFFFAOYSA-N
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Description

The compound “3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide” is a chemical compound that has captured the interest of scientists due to its potential applications in various fields of research and industry. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Anticancer Potential

Research has demonstrated the pro-apoptotic activity of compounds related to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide" in the context of anticancer agents. A derivative showcasing significant proapoptotic activity against melanoma cell lines, with a particular compound inhibiting human carbonic anhydrase isoforms, which are relevant to cancer progression and metastasis. This compound demonstrated growth inhibition on melanoma cancer cell lines, presenting itself as a promising candidate for anticancer therapy (Yılmaz et al., 2015).

Antiviral Activity

Sulfonamide derivatives, including structures similar to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide," have been synthesized and evaluated for their antiviral activity. Specifically, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown promise against the tobacco mosaic virus, indicating potential applications in developing antiviral agents (Chen et al., 2010).

Antimicrobial Properties

The synthesis and evaluation of compounds bearing resemblance to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide" have also been explored for their antimicrobial properties. Research into various derivatives has shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Anticonvulsant Effects

Derivatives of sulfonamide, structurally related to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide," have been synthesized and tested for their anticonvulsant activity. Some compounds in this category have shown protection against picrotoxin-induced convulsion, highlighting their potential utility in the treatment of seizure disorders (Farag et al., 2012).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJCSUMAHLSUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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